Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Overview
Description
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with formaldehyde and ammonia. This reaction proceeds through a Mannich-type reaction, where the formaldehyde and ammonia react to form an imine intermediate, which then reacts with the carboxylic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring structure may also play a role in its biological effects, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but lacks the cyclopropane ring structure.
Methyl 2-(aminomethyl)propanoate: Similar in structure but with a different arrangement of the carbon atoms.
Uniqueness
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This ring structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)4-8(7,5-9)6(10)11-3/h4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGDRZKYVFUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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